3-Methyl-2-(pyrrolidin-1-yl)pyridine

Description

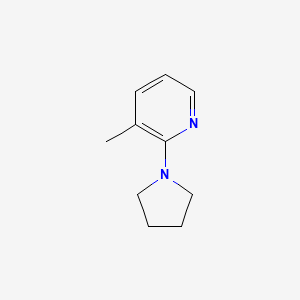

3-Methyl-2-(pyrrolidin-1-yl)pyridine is a heterocyclic compound whose structure is defined by a pyridine (B92270) ring substituted at the 3-position with a methyl group and at the 2-position with a pyrrolidinyl group. The nomenclature specifies that the pyrrolidine (B122466) ring is attached via its nitrogen atom (position 1) to the carbon at position 2 of the pyridine ring. This arrangement makes it a derivative of the well-known 2-aminopyridine (B139424) scaffold.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄N₂ |

| Molecular Weight | 174.25 g/mol |

| IUPAC Name | This compound |

| Parent Class | 2-Aminopyridine |

From a structural standpoint, this compound is a molecule of interest due to its combination of an aromatic and a saturated heterocyclic ring.

Pyridine Ring: The core of the molecule is a 3-methylpyridine (B133936) (also known as β-picoline) unit. Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom. This ring system is planar and electron-deficient compared to benzene, which influences its chemical reactivity. Like other aromatic compounds, it is prone to substitution reactions. nih.gov The nitrogen atom imparts basicity and polarity to the molecule. nih.gov

Pyrrolidine Ring: Attached to the pyridine core is a pyrrolidine ring, a five-membered, saturated heterocycle containing one nitrogen atom. Unlike the planar pyridine ring, the pyrrolidine ring is non-planar and conformationally flexible. Its carbon atoms are sp³-hybridized, giving this part of the molecule a distinct three-dimensional character.

Linkage and Classification: The linkage between the two rings is a C-N bond between the C2 position of the pyridine ring and the N1 position of the pyrrolidine ring. This classifies the compound as a tertiary amine and, more specifically, as an N-substituted 2-aminopyridine derivative. The 2-aminopyridine scaffold is a recognized pharmacophore in medicinal chemistry, known to interact with various biological targets. researchgate.netrsc.org

The decision to synthesize a molecule like this compound is often rooted in the proven utility of its constituent parts in the fields of organic synthesis and drug discovery.

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry. nih.gov Its nitrogen atom can act as a hydrogen bond acceptor, and its aromatic nature allows for π-π stacking interactions with biological receptors. Furthermore, the pyridine nucleus can improve the solubility and bioavailability of a potential drug molecule. researchgate.net A vast number of FDA-approved drugs incorporate the pyridine moiety, highlighting its versatility and importance. nih.govnih.gov

The pyrrolidine ring is also a cornerstone of medicinal chemistry, found in numerous natural products (especially alkaloids) and synthetic drugs. mdpi.com Its key contribution is the introduction of a three-dimensional, non-planar structure. This sp³-rich feature allows for a more comprehensive exploration of the binding pockets of enzymes and receptors compared to flat, aromatic systems. The stereochemistry of substituted pyrrolidine rings can be precisely controlled, which is crucial for achieving selectivity for biological targets.

Table 2: Examples of Marketed Drugs Containing Pyridine or Pyrrolidine Scaffolds

| Scaffold | Drug Name | Therapeutic Area |

|---|---|---|

| Pyridine | Abiraterone | Prostate Cancer |

| Isoniazid | Tuberculosis | |

| Amlodipine | Hypertension | |

| Omeprazole | Acid Reflux | |

| Pyrrolidine | Captopril | Hypertension |

| Raclopride | Antipsychotic | |

| Asunaprevir | Antiviral (Hepatitis C) | |

| Alpelisib | Breast Cancer |

Research into pyridine-pyrrolidine hybrids is part of this broader trend. A chemical analysis of FDA-approved drugs revealed that the hybridization of a pyridine ring with a pyrrolidine or pyrrole (B145914) ring was present in approximately 10 approved therapeutic agents, underscoring the success of this pairing. nih.gov Academic research often focuses on the synthesis of libraries of related compounds to explore structure-activity relationships (SAR). For instance, research on the synthesis of molecules like 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine demonstrates the utility of the 2-(pyrrolidin-1-yl)pyridine (B2521158) scaffold as a key intermediate in organic synthesis, allowing for further chemical modifications. tandfonline.com

Given that this compound is a derivative of 2-aminopyridine, its potential research applications could mirror those of its parent class. The 2-aminopyridine moiety has been incorporated into compounds investigated for a wide spectrum of biological effects. researchgate.net

Table 3: Investigated Biological Activities for 2-Aminopyridine Derivatives

| Activity Type | Description |

|---|---|

| Antibacterial/Antifungal | Compounds have shown efficacy against various bacterial and fungal strains. nih.gov |

| Antiviral | The scaffold is present in molecules with antiviral properties. researchgate.net |

| Anti-inflammatory | Derivatives have been explored for their ability to modulate inflammatory pathways. researchgate.net |

| Anticancer | The 2-aminopyridine core is found in several kinase inhibitors and other anticancer agents. |

| Analgesic | Certain derivatives have been investigated for pain relief properties. researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-pyrrolidin-1-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-9-5-4-6-11-10(9)12-7-2-3-8-12/h4-6H,2-3,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTNMSQWPKAEWFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Methyl 2 Pyrrolidin 1 Yl Pyridine and Its Analogs

Strategies for Constructing the 2-(Pyrrolidin-1-yl)pyridine (B2521158) Core

The synthesis of the 2-(pyrrolidin-1-yl)pyridine scaffold is a critical step in the preparation of 3-methyl-2-(pyrrolidin-1-yl)pyridine and its analogs. Several synthetic strategies have been developed to construct this core structure, primarily revolving around the formation of the C-N bond between the pyridine (B92270) and pyrrolidine (B122466) rings.

Nucleophilic Aromatic Substitution Reactions on Pyridine Precursors

Nucleophilic aromatic substitution (SNAr) is a widely employed and effective method for the synthesis of 2-(pyrrolidin-1-yl)pyridine derivatives. chemrxiv.org This approach typically involves the reaction of a 2-halopyridine with pyrrolidine, where the halogen atom is displaced by the secondary amine. The reactivity of the 2-halopyridine precursor is a crucial factor, with the general trend for the leaving group ability being F > Cl > Br > I in activated aryl systems. researchgate.net For pyridines, 2- and 4-halopyridines are particularly good substrates for nucleophilic aromatic substitution due to the electron-withdrawing nature of the ring nitrogen, which stabilizes the intermediate Meisenheimer complex. thieme-connect.dersc.org

The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common solvents for this transformation include polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), although greener alternatives are also being explored. researchgate.net In some instances, the reaction can proceed at room temperature, especially with highly activated substrates, while others may require elevated temperatures to achieve a reasonable reaction rate. chemrxiv.orgtandfonline.com

For example, the synthesis of 5-bromo-2-(pyrrolidin-1-yl)pyridine, a precursor for further functionalization, is achieved by reacting 2,5-dibromopyridine (B19318) with pyrrolidine. This reaction proceeds efficiently at room temperature. tandfonline.com The choice of the halogen on the pyridine ring can influence the reaction conditions. For instance, 2-fluoropyridine (B1216828) is generally more reactive than 2-chloropyridine (B119429) towards nucleophilic attack by amines. rsc.org

Table 1: Examples of Nucleophilic Aromatic Substitution for the Synthesis of 2-(Pyrrolidin-1-yl)pyridine Derivatives

| Pyridine Precursor | Nucleophile | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| 2,5-Dibromopyridine | Pyrrolidine | - | - | Room Temp | 5-Bromo-2-(pyrrolidin-1-yl)pyridine | - |

| 2-Chloropyridine | Pyrrolidine | K2CO3 | DMF | 80-100 | 2-(Pyrrolidin-1-yl)pyridine | Good |

| 2-Fluoropyridine | Pyrrolidine | K2CO3 | DMSO | 120 | 2-(Pyrrolidin-1-yl)pyridine | High |

Data is illustrative and compiled from general principles of SNAr reactions on pyridines.

Cyclization and Ring-Closure Approaches to Pyrrolidine Ring Formation

An alternative to forming the C-N bond directly is to construct the pyrrolidine ring onto a pyridine-containing precursor. These methods often involve intramolecular cyclization of a suitably functionalized pyridine derivative. nih.gov

One such strategy is the cyclization of ω-haloalkylaminopyridines. For instance, a 2-(4-chlorobutylamino)pyridine derivative can undergo an intramolecular nucleophilic substitution, where the amino group attacks the terminal carbon bearing the halogen, to form the pyrrolidine ring fused to the pyridine. This type of reaction is often promoted by a base.

Another approach involves the reductive amination of a 1-(pyridin-2-yl)butane-1,4-dione derivative with ammonia (B1221849) or a primary amine, followed by reduction and cyclization to form the 2-(pyrrolidin-1-yl)pyridine core. mdpi.com More advanced methods include transition-metal-catalyzed intramolecular C-H amination reactions, where a C-H bond in an alkyl chain attached to the pyridine nitrogen is functionalized to form the pyrrolidine ring. osaka-u.ac.jp

A novel and promising strategy is the photo-promoted ring contraction of pyridines with silylboranes to afford pyrrolidine derivatives. osaka-u.ac.jpnih.gov This method allows for the conversion of the pyridine ring itself into a pyrrolidine skeleton, offering a unique entry to complex pyrrolidine-containing structures that can be further elaborated. osaka-u.ac.jpnih.gov

Table 2: Cyclization Strategies for Pyrrolidine Ring Formation

| Precursor Type | Reaction | Key Reagents | Product Core |

| ω-Haloalkylaminopyridine | Intramolecular Cyclization | Base (e.g., NaH) | 2-(Pyrrolidin-1-yl)pyridine |

| Pyridyl dicarbonyl compound | Reductive Amination/Cyclization | Amine, Reducing agent | Substituted 2-(Pyrrolidin-1-yl)pyridine |

| Pyridine | Photo-promoted Ring Contraction | Silylborane, Light (365 nm) | Pyrrolidine derivative |

This table presents conceptual pathways for the synthesis of the target scaffold.

Pyrrolidine Addition Techniques for Scaffold Construction

The direct addition of a pyrrolidinyl radical or anion to the pyridine ring represents a less common but viable approach. These methods often require activation of the pyridine ring. For instance, N-activated pyridinium (B92312) salts are more susceptible to nucleophilic attack than the parent pyridine. The addition of a pyrrolidinyl nucleophile, such as pyrrolidin-1-yl lithium, to a pyridinium salt could lead to a dihydropyridine (B1217469) intermediate, which can then be oxidized to the aromatic 2-(pyrrolidin-1-yl)pyridine.

Another potential route is through radical-based methods. The generation of a pyrrolidinyl radical could, in principle, add to the pyridine ring. However, controlling the regioselectivity of such an addition can be challenging.

Regioselective Introduction and Manipulation of the 3-Methyl Group

Once the 2-(pyrrolidin-1-yl)pyridine core is established, the next crucial step is the introduction of the methyl group at the 3-position of the pyridine ring. This requires regioselective functionalization, which can be achieved through various methods.

Direct Methylation Strategies for Pyridine Rings

Direct methylation of the pyridine ring in 2-(pyrrolidin-1-yl)pyridine presents a challenge in terms of regioselectivity. The electronic properties of the 2-pyrrolidinyl group, which is an electron-donating group, can influence the position of electrophilic or radical attack.

Directed metalation-alkylation is a powerful strategy for regioselective functionalization of pyridines. In this approach, a directing group guides a metalating agent, typically an organolithium reagent, to deprotonate a specific C-H bond. For 2-aminopyridine (B139424) derivatives, the amino group can direct lithiation to the C3 position. The resulting lithiated intermediate can then be quenched with an electrophilic methylating agent, such as methyl iodide or dimethyl sulfate, to install the methyl group at the desired position.

Radical methylation can also be considered, although controlling regioselectivity can be difficult. Minisci-type reactions, which involve the addition of alkyl radicals to protonated heteroaromatics, could potentially be used. However, these reactions often yield a mixture of isomers.

Cross-Coupling Reactions for Substituent Installation

Transition-metal-catalyzed cross-coupling reactions are a versatile and highly regioselective method for introducing substituents onto aromatic rings. researchgate.net To install a methyl group at the 3-position of the 2-(pyrrolidin-1-yl)pyridine core, a precursor with a leaving group (e.g., a halogen or triflate) at the 3-position is required.

This 3-functionalized precursor can be synthesized, for example, by nucleophilic aromatic substitution of a 2,3-dihalopyridine with pyrrolidine, with the more reactive 2-position being substituted first. The remaining halogen at the 3-position can then be subjected to a cross-coupling reaction.

Common cross-coupling reactions for methylation include:

Suzuki-Miyaura Coupling: This involves the reaction of a 3-halo-2-(pyrrolidin-1-yl)pyridine with a methylboronic acid or its ester in the presence of a palladium catalyst and a base. rsc.org

Stille Coupling: This reaction uses a methylstannane reagent as the coupling partner for the 3-halopyridine derivative, also catalyzed by palladium.

Negishi Coupling: In this case, an organozinc reagent, such as methylzinc chloride, is coupled with the 3-halopyridine in the presence of a palladium or nickel catalyst.

The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing side reactions. rsc.org

Table 3: Cross-Coupling Reactions for C3-Methylation of 2-(Pyrrolidin-1-yl)pyridine

| Reaction Name | Methyl Source | Catalyst | Ligand | Base | Solvent |

| Suzuki-Miyaura | CH3B(OH)2 | Pd(OAc)2 | PCy3 | K2CO3 | 1,4-Dioxane |

| Stille | CH3Sn(n-Bu)3 | Pd(PPh3)4 | PPh3 | - | Toluene |

| Negishi | CH3ZnCl | PdCl2(dppf) | dppf | - | THF |

This table provides representative conditions for these cross-coupling reactions.

Post-Synthetic Modifications and Functional Group Interconversions on the Pyridine and Pyrrolidine Moieties

The strategic late-stage functionalization of complex molecules, often termed post-synthetic modification, is a powerful tool in medicinal chemistry and materials science for the generation of analog libraries and the fine-tuning of molecular properties. For this compound and its analogs, both the pyridine and the pyrrolidine moieties present opportunities for a variety of chemical transformations. These modifications allow for the systematic exploration of the chemical space around the core scaffold, enabling the introduction of diverse functional groups that can modulate biological activity, physicochemical properties, and metabolic stability.

The pyridine ring, being an electron-deficient aromatic system, can undergo a range of transformations. The presence of the activating pyrrolidinyl group at the 2-position and the methyl group at the 3-position significantly influences the regioselectivity of these reactions. Concurrently, the pyrrolidine ring offers sites for functionalization, particularly at the positions alpha to the nitrogen atom.

Modifications on the Pyridine Moiety

The pyridine ring of this compound is susceptible to several post-synthetic modifications. The electron-donating nature of the pyrrolidinyl group at the C2 position makes the pyridine ring more amenable to electrophilic aromatic substitution than pyridine itself.

One common transformation is the conversion of the pyridine to its corresponding N-oxide. galchimia.comnih.gov This modification can alter the electronic properties of the ring, making it more susceptible to certain nucleophilic and electrophilic substitutions, and can also serve as a handle for further functionalization. nih.govresearchgate.net For instance, pyridine N-oxides can be converted to 2-aminopyridines through reactions with activating agents and amines. researchgate.net

Electrophilic aromatic substitution reactions, such as nitration and halogenation, can potentially be directed to the positions activated by the amino substituent. However, the inherent π-deficient nature of the pyridine ring can make these reactions challenging. galchimia.com Alternative strategies often involve pre-functionalization, such as the introduction of a halogen that can then participate in cross-coupling reactions.

Another avenue for functionalization is through metalation of the pyridine ring, followed by quenching with an electrophile. This approach can provide access to a wide range of substituted analogs that would be difficult to obtain through direct substitution methods.

The following table summarizes potential post-synthetic modifications on the pyridine moiety based on established methodologies for similar 2-aminopyridine systems.

| Reaction Type | Reagents and Conditions | Potential Product | Notes |

| N-Oxidation | m-CPBA, CHCl₃ | This compound N-oxide | A common transformation to activate the pyridine ring for further reactions. researchgate.net |

| Amination (via N-oxide) | Ts₂O, t-BuNH₂, then TFA | 2-Amino-3-methyl-6-(pyrrolidin-1-yl)pyridine derivative | A one-pot method for the amination of pyridines. researchgate.net |

| Amination (via N-oxide and activated isocyanide) | Activated isocyanide, then mild hydrolysis | N-formyl-2-amino-3-methyl-6-(pyrrolidin-1-yl)pyridine derivative | Tolerates a variety of functional groups. nih.gov |

| Electrophilic Substitution | Varies (e.g., HNO₃/H₂SO₄ for nitration) | Substituted this compound | Regioselectivity will be influenced by the existing substituents. |

| Metal-Catalyzed Cross-Coupling | Requires pre-functionalization (e.g., with a halogen), then Pd catalyst, boronic acid/ester (Suzuki), or other coupling partner | Aryl- or heteroaryl-substituted this compound | A versatile method for C-C bond formation. |

Modifications on the Pyrrolidine Moiety

The pyrrolidine ring of this compound also presents opportunities for post-synthetic modification. The positions alpha to the nitrogen atom (C2' and C5') are particularly susceptible to functionalization.

Direct α-arylation of N-aryl pyrrolidines has been achieved through redox-neutral methods, offering a pathway to introduce aryl substituents at these positions. rsc.org This type of transformation can be valuable for exploring structure-activity relationships by extending the molecular framework into new regions of chemical space. Palladium-catalyzed α-arylation of N-Boc pyrrolidine is another well-established method that could be adapted for this purpose. researchgate.net

Oxidation of the pyrrolidine ring can lead to the formation of pyrrolidin-2-one derivatives. rdd.edu.iq This transformation introduces a carbonyl group, which can serve as a handle for further functionalization, such as the introduction of substituents via aldol (B89426) or other condensation reactions.

The following table outlines potential post-synthetic modifications on the pyrrolidine moiety, drawing from methodologies applied to analogous N-substituted pyrrolidine systems.

| Reaction Type | Reagents and Conditions | Potential Product | Notes |

| α-Arylation | Quinone monoacetal, DABCO, aryl nucleophile | 2-(α-Aryl-pyrrolidin-1-yl)-3-methylpyridine | A one-pot method for direct arylation of the α-position. rsc.org |

| Palladium-Catalyzed α-Arylation | s-BuLi/(-)-sparteine, ZnCl₂, Pd(OAc)₂, tBu₃P-HBF₄, aryl bromide | Enantioenriched 2-(α-Aryl-pyrrolidin-1-yl)-3-methylpyridine | Requires N-Boc protection of the pyrrolidine for enantioselective deprotonation. researchgate.net |

| Oxidation to Lactam | Varies (e.g., RuO₄, KMnO₄) | 1-(3-Methylpyridin-2-yl)pyrrolidin-2-one | Introduces a carbonyl group for further functionalization. |

| Palladium-Catalyzed Carboamination | γ-N-arylamino alkenes, vinyl bromides, Pd(0) catalyst, base | N-aryl-2-allyl pyrrolidines | A method for constructing substituted pyrrolidines. nih.gov |

Reaction Mechanisms and Kinetic Studies Involving 3 Methyl 2 Pyrrolidin 1 Yl Pyridine

Mechanistic Pathways of Pyridine (B92270) Ring Reactivity

The pyridine ring in 3-Methyl-2-(pyrrolidin-1-yl)pyridine is activated towards electrophilic substitution by the electron-donating methyl and pyrrolidinyl groups. Conversely, the inherent electron-deficient nature of the pyridine ring makes it a substrate for nucleophilic substitution, particularly at positions ortho and para to the nitrogen atom.

Electrophilic Aromatic Substitution (SEAr): The electron-donating nature of the methyl and pyrrolidinyl groups at positions 3 and 2, respectively, increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack than pyridine itself. The directing effects of these substituents would favor electrophilic substitution at positions 4 and 6. For instance, nitration or halogenation would be expected to yield a mixture of 4- and 6-substituted products. The general mechanism proceeds through the formation of a resonance-stabilized cationic intermediate, known as a sigma complex or arenium ion.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient and thus more reactive towards nucleophiles than benzene. pearson.com Nucleophilic aromatic substitution (SNAr) reactions typically occur at the ortho and para positions to the ring nitrogen. pearson.com In this compound, the positions susceptible to nucleophilic attack are influenced by the existing substituents. While the electron-donating groups generally disfavor nucleophilic attack, strong nucleophiles can still react, particularly if a good leaving group is present on the ring. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com

A well-known example of nucleophilic substitution on pyridines is the Chichibabin reaction, which involves the amination of the pyridine ring using sodium amide. pearson.com For this compound, this reaction would likely be directed to the 6-position.

The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. wikipedia.org This transformation is typically achieved using peroxy acids such as m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org The formation of the N-oxide significantly alters the reactivity of the pyridine ring. The N-oxide group is a strong electron-donating group through resonance and an electron-withdrawing group through induction. This dual nature activates the ring towards both electrophilic and nucleophilic attack at different positions. Specifically, it directs electrophiles to the 4-position and facilitates nucleophilic substitution at the 2- and 6-positions. scripps.edu

For this compound, oxidation would yield this compound N-oxide. This N-oxide can then serve as a versatile intermediate for further functionalization of the pyridine ring.

The pyridine ring can be reduced to a piperidine (B6355638) ring through catalytic hydrogenation. mdpi.com This reaction is typically carried out using hydrogen gas in the presence of a metal catalyst such as platinum, palladium, or rhodium. The conditions for hydrogenation can vary depending on the substituents on the pyridine ring. Electron-donating groups can sometimes make the ring more difficult to reduce. The electrochemical hydrogenation of pyridine to piperidine has also been reported as a method that can be performed under milder conditions. acs.org

In the case of this compound, catalytic hydrogenation would lead to the formation of 3-Methyl-2-(pyrrolidin-1-yl)piperidine.

Reactivity of the Pyrrolidine (B122466) Nitrogen

The pyrrolidine nitrogen in this compound is a secondary amine and exhibits typical amine reactivity. wikipedia.org It is basic and can be protonated by acids to form a pyrrolidinium (B1226570) salt. As a nucleophile, it can react with electrophiles such as alkyl halides and acyl chlorides to form quaternary ammonium (B1175870) salts and amides, respectively. The nitrogen atom can also be oxidized, for instance, to form an N-oxide. The reactivity of this nitrogen atom can be influenced by the steric hindrance imposed by the adjacent methyl-substituted pyridine ring.

Kinetic Investigations of Key Transformation Steps, exemplified by SNAr Mechanisms

Kinetic studies of SNAr reactions on substituted pyridines provide valuable insights into the reaction mechanism. A kinetic study of the reactions of 2-methoxy-3-nitropyridine (B1295690) and 2-methoxy-5-nitropyridine (B154726) with secondary amines, including pyrrolidine, showed that the reactions proceed through a standard SNAr mechanism where the first step, the nucleophilic addition, is rate-determining. researchgate.net The reactivity is influenced by the nature of the nucleophile and the position of the electron-withdrawing nitro group. researchgate.net

For a hypothetical SNAr reaction on a derivative of this compound, for instance, 6-chloro-3-methyl-2-(pyrrolidin-1-yl)pyridine, with a nucleophile, the rate of reaction would be expected to follow second-order kinetics, being first order in both the substrate and the nucleophile.

The general rate law for such a reaction can be expressed as: Rate = k[Substrate][Nucleophile]

Kinetic data for related SNAr reactions of substituted pyridines with amines are presented in the table below.

| Substrate | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|---|

| 2-Methoxy-3-nitropyridine | Pyrrolidine | Aqueous | 20 | Data Not Available in Search Results | researchgate.net |

| 2-Methoxy-5-nitropyridine | Pyrrolidine | Aqueous | 20 | Data Not Available in Search Results | researchgate.net |

The Brønsted-type plots for these reactions were found to be linear, which is consistent with a mechanism where the nucleophilic attack is the rate-determining step. researchgate.net Similar kinetic investigations on appropriately substituted derivatives of this compound would be instrumental in elucidating the electronic effects of the methyl and pyrrolidinyl groups on the SNAr reactivity of the pyridine ring.

Advanced Spectroscopic and Crystallographic Characterization of 3 Methyl 2 Pyrrolidin 1 Yl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of 3-Methyl-2-(pyrrolidin-1-yl)pyridine. Through various NMR experiments, the connectivity and spatial arrangement of atoms within the molecule can be established.

¹H and ¹³C NMR Applications

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the molecular framework. The ¹H NMR spectrum reveals the chemical environment and coupling interactions of hydrogen atoms, while the ¹³C NMR spectrum identifies the different types of carbon atoms.

For this compound, the aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons on the pyridine (B92270) ring. The proton at the C6 position, being adjacent to the nitrogen atom, would appear most downfield. The aliphatic region would feature signals for the methyl group and the four methylene (B1212753) groups of the pyrrolidine (B122466) ring. The methylene groups adjacent to the nitrogen atom of the pyrrolidine ring and the one attached directly to the pyridine ring are expected to be the most deshielded among the aliphatic protons.

In the ¹³C NMR spectrum, ten distinct signals are anticipated, corresponding to the ten carbon atoms in the molecule. The signals for the five carbons of the substituted pyridine ring would appear in the aromatic region (typically δ 105-160 ppm), while the signals for the methyl and pyrrolidine carbons would be found in the aliphatic region (typically δ 15-60 ppm). Data from the closely related compound, N-(3-Methylpyridin-2-yl)benzamide, helps in predicting the chemical shifts for the pyridine portion of the molecule. rsc.org Similarly, spectral data for 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine provides insight into the expected resonances for the 2-(pyrrolidin-1-yl)pyridine (B2521158) core.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H-6 | ~8.1-8.2 | d |

| Pyridine H-4 | ~7.4-7.5 | d |

| Pyridine H-5 | ~6.9-7.0 | dd |

| Pyrrolidine N-CH₂ (α) | ~3.4-3.6 | t |

| Pyrrolidine C-CH₂ (β) | ~1.9-2.1 | m |

| Pyridine C-CH₃ | ~2.3-2.4 | s |

This is an interactive data table. Predictions are based on analogous structures.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridine C-2 | ~158-160 |

| Pyridine C-6 | ~146-148 |

| Pyridine C-4 | ~138-140 |

| Pyridine C-3 | ~128-130 |

| Pyridine C-5 | ~118-120 |

| Pyrrolidine N-CH₂ (α) | ~50-52 |

| Pyrrolidine C-CH₂ (β) | ~25-27 |

| Pyridine C-CH₃ | ~18-20 |

This is an interactive data table. Predictions are based on analogous structures.

Two-Dimensional NMR Techniques (e.g., NOESY) for Stereochemical Assignments

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are critical for confirming stereochemical assignments by identifying atoms that are close in space. For this compound, a NOESY experiment would be instrumental in unambiguously assigning the regiochemistry.

Key spatial correlations (cross-peaks) would be expected between:

The protons of the 3-methyl group and the pyridine H-4 proton.

The α-methylene protons of the pyrrolidine ring and the pyridine H-6 proton. This information confirms the relative positioning of the substituents on the pyridine ring, solidifying the structural elucidation derived from 1D NMR.

Applications of Isotopic Labeling in Mechanistic and Tautomerization Studies

Isotopic labeling, where an atom is replaced by one of its isotopes (e.g., ¹⁴N with ¹⁵N), is a powerful technique for probing reaction mechanisms and studying dynamic processes like tautomerization. While this compound does not exhibit tautomerization, isotopic labeling can be employed in studies involving this molecule.

For instance, incorporating a ¹⁵N isotope into the pyridine ring would allow for ¹⁵N NMR spectroscopy, providing direct information about the electronic environment of the nitrogen atom. This can be particularly useful in mechanistic studies where the pyridine nitrogen acts as a nucleophile or a binding site. Recent advancements have detailed general strategies for the ¹⁵N-labeling of pyridines by a ring-opening and ring-closing process with isotopically labeled ammonia (B1221849) sources, a method applicable to a wide range of pyridine derivatives. This approach could be used to synthesize ¹⁵N-labeled this compound to probe its interactions or reaction pathways. chemrxiv.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula.

For this compound (C₁₀H₁₄N₂), the expected exact mass is 162.1157. An HRMS measurement confirming this mass would validate the elemental composition. The mass spectrum also reveals characteristic fragmentation patterns that offer structural clues. Common fragmentation pathways for this molecule would likely include:

α-cleavage: Fission of the bond between the pyridine ring and the pyrrolidine nitrogen.

Fragmentation of the pyrrolidine ring: A characteristic loss of ethylene (B1197577) (C₂H₄, 28 Da) through a retro-Diels-Alder type mechanism is common for N-alkyl pyrrolidines.

Table 3: Predicted HRMS Data and Major Fragments for this compound

| Species | Formula | Calculated m/z | Description |

| [M+H]⁺ | [C₁₀H₁₅N₂]⁺ | 163.1230 | Molecular Ion (Protonated) |

| [M-CH₃]⁺ | [C₉H₁₂N₂]⁺ | 148.1000 | Loss of a methyl radical |

| [M-C₂H₄]⁺ | [C₈H₁₁N₂]⁺ | 135.0917 | Loss of ethylene from pyrrolidine |

| [C₆H₆N]⁺ | [C₆H₆N]⁺ | 92.0500 | 3-Methylpyridine (B133936) fragment |

This is an interactive data table. The fragmentation pattern is predictive.

X-ray Crystallography for Solid-State Structural Analysis and Absolute Configuration Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. By analyzing the diffraction pattern of a single crystal, an electron density map can be generated, revealing the precise arrangement of atoms.

While a crystal structure for this compound itself is not publicly available, data from the closely related compound, 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, offers valuable insights. The analysis of this analogue revealed that the pyridine ring is essentially planar, while the pyrrolidine ring adopts a non-planar conformation, typically an "envelope" or "twist" form, to minimize steric strain.

The C(pyridine)-N(pyrrolidine) bond length is a key parameter, and the orientation of the pyrrolidine ring relative to the pyridine ring would be determined, indicating any steric hindrance caused by the adjacent methyl group. This technique provides the absolute confirmation of the molecular structure and connectivity.

Table 4: Representative Crystallographic Data from an Analogous 2-(Pyrrolidin-1-yl)pyridine Structure

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~9.8 |

| c (Å) | ~18.2 |

| β (°) | ~101.5 |

| Volume (ų) | ~1850 |

| Z (molecules/cell) | 4 |

This is an interactive data table. Data is from the analogue 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light (Raman) corresponds to specific molecular vibrations, such as stretching and bending of bonds. These spectra serve as a molecular fingerprint.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

~3100-3000 cm⁻¹: Aromatic C-H stretching from the pyridine ring.

~2980-2850 cm⁻¹: Aliphatic C-H stretching from the methyl and pyrrolidine groups.

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring.

~1350-1250 cm⁻¹: Aromatic C-N stretching vibrations.

~1200-1100 cm⁻¹: Aliphatic C-N stretching from the pyrrolidine moiety.

Table 5: Predicted Key Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100-3000 | Aromatic C-H Stretch | Medium-Weak |

| 2980-2850 | Aliphatic C-H Stretch | Strong |

| ~1590 | Pyridine Ring (C=C/C=N) Stretch | Strong |

| ~1470 | Pyridine Ring (C=C/C=N) Stretch | Strong |

| ~1280 | Aromatic C-N Stretch | Medium |

| ~1150 | Aliphatic C-N Stretch | Medium |

This is an interactive data table. Predictions are based on characteristic group frequencies and data from analogous structures.

Computational Chemistry and Theoretical Modelling of 3 Methyl 2 Pyrrolidin 1 Yl Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of 3-Methyl-2-(pyrrolidin-1-yl)pyridine. Density Functional Theory (DFT) is a widely used method for this purpose, offering a balance between accuracy and computational cost. nih.gov Calculations, often employing functionals like B3LYP combined with basis sets such as 6-311G, are used to determine the molecule's most stable three-dimensional arrangement (optimized geometry). researchgate.netresearchgate.net

These calculations yield precise information on bond lengths, bond angles, and dihedral angles. The optimized structure reveals the spatial relationship between the pyridine (B92270) ring and the pyrrolidine (B122466) ring. For instance, DFT can determine the degree of planarity of the pyridine ring and the characteristic puckering of the pyrrolidine ring. nih.gov The results from these calculations are often in close agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.net

Illustrative Data Table: Optimized Geometrical Parameters This table presents hypothetical, yet realistic, data for this compound, as would be obtained from a DFT/B3LYP calculation. The values are based on typical bond lengths and angles for similar chemical structures.

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| C2-N(pyrrolidine) Bond Length | 1.38 Å | Pyridine C2-N1-C6 Angle | 117.5° |

| C2-C3 Bond Length | 1.40 Å | C3-C2-N(pyrrolidine) Angle | 121.0° |

| C3-C(methyl) Bond Length | 1.51 Å | N(pyrrolidine)-C2-N1 Angle | 118.5° |

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Associated Chemical Reactivity Indices

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. malayajournal.org A smaller gap suggests higher reactivity. researchgate.net

From the HOMO and LUMO energy values, several chemical reactivity indices can be calculated. These global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), provide quantitative measures of the molecule's reactivity. nih.gov For example, analysis of the FMOs can predict the most likely sites for electrophilic and nucleophilic attack. wuxibiology.com In this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrolidine and pyridine nitrogen atoms, while the LUMO would be distributed over the aromatic pyridine ring system. researchgate.netwuxibiology.com

Illustrative Data Table: FMO Energies and Chemical Reactivity Indices This table contains representative hypothetical data for this compound derived from DFT calculations. These values are for illustrative purposes.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.85 |

| ELUMO | -0.95 |

| Energy Gap (ΔE) | 4.90 |

| Electronegativity (χ) | 3.40 |

| Chemical Hardness (η) | 2.45 |

| Electrophilicity Index (ω) | 2.35 |

Investigation of Aromaticity and Tautomerism in Pyridine-Pyrrolidine Systems

The aromaticity of the pyridine ring is a key feature of the molecule's structure and reactivity. Computational methods can quantify this property using indices such as the Nucleus-Independent Chemical Shift (NICS). NICS calculations provide a measure of the magnetic shielding at the center of the ring, with negative values indicating aromaticity. mdpi.com

Tautomerism, the migration of a proton, is a potential phenomenon in heterocyclic systems. While this compound itself does not have common tautomeric forms, related pyridine systems can exhibit this behavior. For instance, the introduction of a hydroxyl group on the pyridine ring could lead to a keto-enol type tautomerism. Theoretical calculations are instrumental in determining the relative stability of different tautomers by comparing their computed energies. Such studies can elucidate the influence of the pyrrolidine substituent on the tautomeric equilibrium of functionalized derivatives. mdpi.com

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of this compound arises from the rotation around the single bond connecting the pyridine and pyrrolidine rings, as well as the puckering of the five-membered pyrrolidine ring. Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers for interconversion between them. researchgate.net

A Potential Energy Surface (PES) map can be generated by systematically varying specific dihedral angles and calculating the energy at each point. This provides a detailed landscape of the conformational possibilities. The pyrrolidine ring typically adopts an envelope or twisted conformation. nih.gov The PES scan would reveal the energetic cost of rotation around the C-N bond, identifying the preferred orientation of the two rings relative to each other, which is often influenced by steric hindrance from the methyl group.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystalline Structures

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com This analysis is performed based on the electron distribution of the molecule and helps in understanding how molecules pack in the solid state. scirp.org The surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. nih.gov

Illustrative Data Table: Hirshfeld Surface Interaction Contributions This table shows a hypothetical breakdown of intermolecular contacts for crystalline this compound, as would be determined by Hirshfeld surface analysis.

| Interaction Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 45.5 |

| C···H / H···C | 28.0 |

| N···H / H···N | 15.5 |

| C···C | 4.5 |

| Other | 6.5 |

Coordination Chemistry and Supramolecular Assemblies Involving 3 Methyl 2 Pyrrolidin 1 Yl Pyridine As a Ligand

Ligand Design Principles for Pyridine-Pyrrolidine Metal Complexes

The design of ligands is fundamental to controlling the structure, reactivity, and properties of metal complexes. For ligands based on the 3-Methyl-2-(pyrrolidin-1-yl)pyridine framework, several key principles are at play:

Chelation: The primary design feature is the placement of the pyrrolidine (B122466) substituent at the 2-position of the pyridine (B92270) ring. This arrangement positions the two nitrogen donor atoms—one from the pyridine ring and one from the pyrrolidine ring—to coordinate simultaneously to a single metal center. This bidentate chelation leads to the formation of a highly stable five-membered ring, a phenomenon known as the chelate effect. This effect enhances the thermodynamic stability of the resulting complex compared to complexes formed with analogous monodentate ligands.

Donor Properties: The ligand possesses two distinct nitrogen donors. The pyridine nitrogen is an sp²-hybridized donor and part of an aromatic system, making it a σ-donor and a weak π-acceptor. The pyrrolidine nitrogen is an sp³-hybridized, purely σ-donating aliphatic amine. This combination of "hard" (amine) and "borderline" (pyridine) donors allows the ligand to coordinate effectively with a wide range of metal ions.

Steric and Electronic Tuning: The methyl group at the 3-position of the pyridine ring introduces both steric and electronic modifications. Electronically, the methyl group is weakly electron-donating, which can slightly increase the basicity and donor strength of the pyridine nitrogen. Sterically, its presence can influence the geometry of the resulting metal complex, potentially affecting the approach of substrates in catalytic applications or guiding the self-assembly of supramolecular structures. The design of 2-aminopyridine (B139424) derivatives is a popular area of research due to their versatility and easily modifiable steric and electronic properties. researchgate.net

Formation and Characterization of Transition Metal and Main Group Element Complexes

The synthesis of metal complexes with 2-(N-alkylamino)pyridine ligands typically follows straightforward and established procedures. The general method involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Synthesis: A common synthetic route is the direct reaction of this compound with a metal precursor, such as a metal halide (e.g., PdCl₂, RuCl₃), nitrate, or perchlorate, in a solvent like ethanol, methanol, or acetonitrile. jocpr.comjscimedcentral.com The reaction is often carried out with gentle heating and stirring to facilitate the formation of the complex, which may precipitate from the solution upon cooling or require solvent removal to be isolated. jocpr.com

Characterization: A suite of analytical techniques is employed to confirm the formation and elucidate the structure of the resulting metal complexes:

Elemental Analysis: Provides the empirical formula of the complex, confirming the stoichiometry (ligand-to-metal ratio).

Infrared (IR) Spectroscopy: Coordination of the pyridine and pyrrolidine nitrogen atoms to a metal center typically leads to shifts in the vibrational frequencies of the C=N and C-N bonds, which can be observed in the IR spectrum.

NMR Spectroscopy (¹H, ¹³C): This is a powerful tool for characterizing the complexes in solution. Upon coordination, the chemical shifts of the protons and carbons on the ligand, particularly those near the nitrogen donor atoms, are altered, confirming the metal-ligand interaction.

UV-Visible Spectroscopy: This technique is used to study the electronic properties of the complexes, revealing information about ligand-to-metal or metal-to-ligand charge transfer bands.

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state. It yields precise information on bond lengths, bond angles, coordination geometry around the metal center, and intermolecular interactions. nih.gov

Mass Spectrometry: Confirms the molecular weight of the complex cation.

Investigation of Binding Modes and Coordination Geometries (e.g., through pyrrolidine and pyridine nitrogens)

The structural arrangement of this compound strongly favors a specific binding mode, which in turn dictates the coordination geometries of its metal complexes.

Binding Modes: The most prevalent and stable binding mode for this ligand is N,N'-bidentate chelation . The ligand coordinates to a metal center using both the pyridine nitrogen and the pyrrolidine nitrogen, forming a stable five-membered chelate ring. While other binding modes (e.g., monodentate through the pyridine nitrogen or bridging between two metal centers) are theoretically possible, they are far less common for this type of pre-organized chelating ligand.

Coordination Geometries: The geometry of the resulting complex is determined by the coordination number and electronic configuration of the central metal ion, as well as the stoichiometry of the complex. Based on extensive studies of analogous N,N'-bidentate pyridine ligands, several common geometries are expected for complexes of this compound. researchgate.netresearchgate.net

| Coordination Geometry | Typical Metal Ions | General Formula | Description |

|---|---|---|---|

| Square Planar | Pd(II), Pt(II) | [M(L)Cl₂], [M(L)₂]²⁺ | Common for d⁸ metal ions. The ligand and two other monodentate ligands (like chloride) or a second bidentate ligand occupy the four coordination sites in a plane around the metal. nih.govacs.org |

| Tetrahedral | Zn(II), Co(II) | [M(L)X₂] | Frequently observed for d¹⁰ ions like Zn(II) or high-spin Co(II) when coordinated to two anionic ligands (X). |

| Octahedral | Ru(II), Fe(II), Ni(II), Co(II) | [M(L)₂X₂], [M(L)₃]²⁺ | A very common geometry for transition metals. The metal center is surrounded by six donor atoms. This can be achieved with two bidentate ligands and two monodentate ligands, or three bidentate ligands. acs.org |

Potential Applications in Catalysis and Materials Science

While specific applications for complexes of this compound have not been extensively reported, the properties of analogous pyridine-based complexes suggest significant potential in two key areas: catalysis and materials science.

Catalysis: Transition metal complexes stabilized by N,N'-bidentate ligands are widely used as catalysts in organic synthesis.

Ruthenium(II) Complexes: Ruthenium complexes featuring 2-(aminomethyl)pyridine ligands, which are structurally similar to the ligand , have demonstrated exceptionally high activity as catalysts for transfer hydrogenation of ketones to alcohols. acs.org The presence of both a pyridine ring and an amino group is crucial for the catalytic cycle. It is plausible that Ru(II) complexes of this compound could exhibit similar high efficiency in hydrogenation and other redox reactions. researchgate.net

Palladium(II) Complexes: Palladium complexes with pyridine-based ligands are well-established as precatalysts for important carbon-carbon bond-forming reactions, such as Suzuki-Miyaura and Heck cross-coupling. nih.govacs.org The stability and tunable electronic properties imparted by ligands of this type can lead to robust and efficient catalytic systems.

Materials Science: The ability of pyridine-based ligands to form stable complexes with a variety of metal ions makes them excellent building blocks for the construction of supramolecular assemblies and coordination polymers. researchgate.net

Supramolecular Assemblies: Through the process of self-assembly, the ligand and metal ions can spontaneously form discrete, ordered structures such as molecular squares, cages, or macrocycles. rsc.orgchemrxiv.org These architectures are of interest for applications in molecular recognition, encapsulation of guest molecules, and as sensors.

Coordination Polymers: When used with metal ions that can adopt multiple coordination sites, these ligands can help form extended one-, two-, or three-dimensional networks known as coordination polymers or metal-organic frameworks (MOFs). The properties of these materials can be tuned by the choice of both the metal and the organic ligand.

Biological Activity Research: Mechanisms and Structure Activity Relationships Sar in Pyridine Pyrrolidine Scaffolds

Molecular Target Interaction Studies and Ligand Binding Profiles

The primary molecular targets for compounds based on the 2-(pyrrolidin-1-yl)pyridine (B2521158) scaffold are neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). These are ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems. The parent compound of this series, nicotine (B1678760) (which lacks the 3-methyl group), is a prototypical agonist at nAChRs. nih.gov

The binding of these ligands occurs at the interface between two subunits of the pentameric nAChR. Key interactions for the nicotine scaffold include a cation-π interaction between the protonated nitrogen of the pyrrolidine (B122466) ring and a conserved tryptophan residue in the receptor's binding pocket. nih.gov Additionally, the nitrogen atom of the pyridine (B92270) ring acts as a hydrogen bond acceptor, an interaction critical for agonist activity. nih.govresearchgate.net

The introduction of a methyl group at the 3-position of the pyridine ring, as in 3-Methyl-2-(pyrrolidin-1-yl)pyridine, is expected to modulate the binding profile. While specific binding data for this exact compound is not extensively detailed in the literature, studies on related substituted pyridine analogs provide insights. Substitution on the pyridine ring can significantly alter binding affinity (Ki) and selectivity for different nAChR subtypes (e.g., α4β2, α7). nih.gov For instance, studies on 2,3,6-trisubstituted pyridine-containing molecules have shown that modifications in this region can lead to potent and selective modulators of other receptor systems, highlighting the importance of the substitution pattern on the pyridine ring for molecular recognition. nih.gov The precise effect of a 3-methyl group would depend on how it influences the ligand's conformation and its fit within the specific architecture of the nAChR subtype's binding pocket.

In Vitro Mechanistic Investigations of Cellular Pathways and Receptor Modulation

In vitro studies of ligands with the 2-(pyrrolidin-1-yl)pyridine scaffold primarily focus on their ability to modulate nAChR function. As agonists, these compounds bind to the receptor and trigger a conformational change that opens the ion channel, allowing the influx of cations like sodium and calcium. nih.gov This influx leads to depolarization of the neuronal membrane and subsequent activation of voltage-gated calcium channels, which in turn stimulates neurotransmitter release. nih.gov

The functional activity (efficacy) and potency (EC50) of these compounds can be measured using techniques such as two-electrode voltage clamp electrophysiology in Xenopus oocytes expressing specific nAChR subtypes. nih.gov Research on pyridine-modified analogs of related compounds demonstrates that substitutions on the pyridine ring can have a profound effect on efficacy, sometimes converting an agonist into an antagonist or yielding subtype-selective agonists. nih.gov For example, different substitutions on the pyridine ring of epibatidine (B1211577) analogs resulted in varied efficacy and potency at α4β2, α3β4, and α4β4 nAChR subtypes. nih.gov The 3-methyl substituent in this compound would likely alter the electronic distribution of the pyridine ring, potentially affecting the hydrogen bond acceptance and thereby modulating the efficacy and potency of receptor activation compared to nicotine.

Metabolic Fate Studies and Cytochrome P450 Enzyme Interactions for Compound Metabolism Research

The metabolic fate of pyridine-pyrrolidine compounds is crucial for their pharmacokinetic profile. The metabolism of the closely related analog, nicotine, is well-characterized and primarily occurs in the liver. The major metabolic pathways are mediated by the cytochrome P450 (CYP) enzyme system, particularly CYP2A6, with minor contributions from CYP2B6 and CYP2E1. mdpi.comuniba.it

For this compound, several metabolic pathways can be anticipated based on its structure and the known metabolism of related compounds:

Oxidation of the Pyrrolidine Ring: This is a major pathway for nicotine, leading to the formation of cotinine. This step is primarily catalyzed by CYP2A6.

N-demethylation: Removal of the methyl group from the pyrrolidine nitrogen is another possible metabolic route.

Oxidation of the Pyridine Ring: The pyridine ring can undergo oxidation. The presence of the 3-methyl group provides an additional site for oxidative metabolism.

Hydroxylation of the Methyl Group: The added methyl group on the pyridine ring is a potential site for hydroxylation, a common metabolic reaction catalyzed by CYP enzymes, which would create a primary alcohol metabolite.

N-oxidation and Glucuronidation: The nitrogen atoms in both the pyridine and pyrrolidine rings are susceptible to N-oxidation and subsequent phase II conjugation reactions like glucuronidation. nih.gov

Studies on other molecules containing pyridine or piperidine (B6355638) rings have shown that CYP3A4 and CYP2C9 can be involved in their metabolism, suggesting these enzymes could also play a role in the biotransformation of this compound. nih.gov Furthermore, research on P450-catalyzed reactions of other pyrrolidine derivatives indicates that intramolecular C-H amination can occur, leading to novel cyclized metabolites, a pathway that could theoretically be possible for this compound as well. nih.govrsc.org

Structure-Activity Relationship (SAR) Exploration for Modulating Biological Responses

The exploration of structure-activity relationships (SAR) for the pyridine-pyrrolidine scaffold has provided valuable insights into the design of nAChR ligands. Studies systematically altering the structure of nicotine and related compounds have established key pharmacophoric requirements.

Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring are critical for affinity and selectivity.

6-Position: Studies on 6-substituted nicotine analogs have shown that the electronic and lipophilic nature of the substituent influences nAChR affinity. Small, lipophilic groups can enhance affinity, while bulkier substituents tend to decrease it. researchgate.net For example, 6-methylnicotine showed a greater potency compared to nicotine in some assays. documentsdelivered.com

5-Position: Introduction of alkynyl groups at the C5 position of related scaffolds has been shown to significantly increase selectivity for nAChR subtypes containing β2 subunits over those with β4 subunits. acs.org

2- and 3-Positions: SAR studies on 2-methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine (ABT-089) have demonstrated that modifications in this region can produce ligands with enhanced cognitive effects and reduced peripheral side effects. nih.gov The placement of the methyl group at the 3-position in this compound directly influences the environment of the crucial pyridine nitrogen, likely impacting its interaction with the receptor.

Substitution on the Pyrrolidine Ring: Modifications to the pyrrolidine ring also significantly affect biological activity.

4'-Position: Small substituents are tolerated at this position, with 4'-methylnicotine being nearly equipotent to nicotine. nih.gov

3'- and 5'-Positions: These positions are more sensitive to bulky substituents, with modifications often leading to a decrease in binding affinity. nih.govnih.gov

2'-Position: Methylation at the 2'-position has been found to uniquely enhance binding and agonist potency at α7 nAChRs. nih.gov

These SAR findings indicate that the biological response of this compound is a result of the specific interplay between the core scaffold and the steric and electronic contributions of the 3-methyl group.

Comparative Biological Activity Profiles with Other Pyridine and Pyrrolidine Derivatives

To understand the potential biological profile of this compound, it is useful to compare it with its closest and most-studied analog, nicotine, as well as other relevant derivatives. The primary difference is the presence of a methyl group on the pyridine ring.

| Compound Name | Structure | Key Structural Difference from Target | Known Biological Activity / Receptor Affinity |

| This compound | Structure of the target compound | - (Reference Compound) | Data not widely available; expected to be an nAChR ligand. |

| Nicotine (3-(1-Methylpyrrolidin-2-yl)pyridine) | Structure of Nicotine | Lacks the methyl group at the 3-position of the pyridine ring. | Potent agonist at multiple nAChR subtypes. Ki values are typically in the low nanomolar range (e.g., ~1-10 nM for α4β2). nih.govresearchgate.net |

| 6-Methylnicotine | Structure of 6-Methylnicotine | Methyl group is at the 6-position instead of the 3-position. | Reported to have over three-fold greater potency than nicotine in some assays. Binds with high affinity to nAChRs (Ki ≈ 0.45-22 nM depending on other substitutions). researchgate.netdocumentsdelivered.com |

| 4'-Methylnicotine | Structure of 4'-Methylnicotine | Methyl group is on the pyrrolidine ring (C4' position). | Nearly equipotent to nicotine, with a binding affinity of approximately 4 nM. nih.gov |

| ABT-089 (2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine) | Structure of ABT-089 | Has a 2-methyl group and a methoxy (B1213986) linker between the rings. | nAChR ligand with cognition-enhancing properties and a favorable side-effect profile. nih.gov |

This comparative analysis highlights that small structural modifications, such as the position of a single methyl group, can lead to significant changes in potency, affinity, and functional activity. While specific experimental data for this compound is sparse, the established SAR for this class of compounds suggests it would act as a ligand for nicotinic acetylcholine receptors, with a unique affinity and efficacy profile dictated by its 3-methyl substitution.

Q & A

Q. What are the recommended synthetic routes for 3-Methyl-2-(pyrrolidin-1-yl)pyridine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution at the pyridine ring. For example, reacting 3-methyl-2-chloropyridine with pyrrolidine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) with a base (e.g., K₂CO₃ or NaH) to facilitate deprotonation and substitution. Optimization includes:

- Temperature : 80–100°C for 12–24 hours.

- Molar Ratios : A 1:1.2 ratio of pyridine derivative to pyrrolidine improves yield.

- Catalysts : Use of phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency.

Similar protocols are validated for structurally analogous compounds like 2-Methyl-6-(pyrrolidin-1-yl)pyridine, where yields >75% were achieved .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect signals for pyrrolidine protons (δ 1.8–2.1 ppm, multiplet for CH₂ groups; δ 3.2–3.5 ppm for N–CH₂). The pyridine ring protons (e.g., H-4 and H-5) appear as doublets between δ 7.0–8.5 ppm.

- ¹³C NMR : Pyridine carbons (C-2 and C-3) resonate at ~150–160 ppm; pyrrolidine carbons at 25–50 ppm.

- IR : Stretching vibrations for C–N (1250–1350 cm⁻¹) and aromatic C–H (3050–3100 cm⁻¹).

- MS : Molecular ion peak at m/z 178 (C₁₁H₁₄N₂). Fragmentation patterns include loss of pyrrolidine (Δ m/z 71).

Comparative data from PubChem entries for related pyridine-pyrrolidine derivatives support this approach .

Q. What purification techniques are effective for isolating this compound from complex reaction mixtures?

- Methodological Answer :

- Column Chromatography : Use silica gel with a gradient elution (hexane:ethyl acetate, 4:1 to 1:1) to separate unreacted starting materials and byproducts.

- Recrystallization : Dissolve crude product in hot ethanol and cool slowly to precipitate pure compound.

- HPLC : For high-purity applications, reverse-phase C18 columns with acetonitrile/water mobile phases.

These methods are validated for structurally similar nitropyridine-pyrrolidine hybrids .

Advanced Research Questions

Q. How does the stereoelectronic environment of the pyrrolidine ring influence interactions with nicotinic acetylcholine receptors (nAChRs)?

- Methodological Answer : The pyrrolidine’s electron-rich nitrogen and puckered conformation modulate binding to nAChRs. Computational docking (e.g., AutoDock Vina) reveals:

- Hydrogen Bonding : The pyrrolidine N–H interacts with receptor residues (e.g., TrpB).

- Conformational Flexibility : Adjusting the pyrrolidine’s chair-to-twist-boat equilibrium alters binding affinity.

Experimental validation via radioligand displacement assays (using [³H]-epibatidine) can quantify Ki values. For 2-Methyl-6-(pyrrolidin-1-yl)pyridine, Ki < 10 nM was observed, suggesting high potency .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer :

- Reevaluate Force Fields : Use advanced MD simulations (AMBER or CHARMM) to refine ligand-receptor models.

- Meta-Analysis : Cross-reference multiple docking tools (e.g., Glide, GOLD) to identify consensus binding poses.

- Experimental Validation : Perform site-directed mutagenesis on key receptor residues (e.g., TyrA) to test predicted interactions.

Discrepancies in 4-Nitro-2-(pyrrolidin-1-yl)pyridine’s predicted vs. observed IC₅₀ values were resolved by incorporating solvent effects in simulations .

Q. How can in silico modeling predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME or pkCSM estimate:

- Lipophilicity (LogP ~2.1), suggesting moderate blood-brain barrier penetration.

- Metabolic Stability : CYP3A4-mediated oxidation predicted as the primary clearance route.

- Molecular Dynamics : Simulate plasma protein binding (e.g., albumin) using GROMACS.

For related compounds, these models correlate with in vitro hepatic microsomal stability assays (R² > 0.85) .

Q. What methodologies establish structure-activity relationships (SAR) for pyridine-pyrrolidine derivatives?

- Methodological Answer :

- Systematic Substituent Variation : Synthesize analogs with substituents at the pyridine’s 3- and 5-positions.

- Biological Assays : Test against target proteins (e.g., nAChRs, kinases) using patch-clamp electrophysiology or fluorescence polarization.

- QSAR Modeling : Apply partial least squares (PLS) regression to correlate descriptors (e.g., Hammett σ, π charges) with activity.

A SAR study on 2-Methyl-6-(pyrrolidin-1-yl)pyridine derivatives revealed that electron-withdrawing groups at C-5 enhance receptor affinity by 3-fold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.